molecular formula C20H23FN2O3S B2823819 N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 451482-67-0

N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2823819
CAS No.: 451482-67-0
M. Wt: 390.47
InChI Key: BIDKFRBCVSCIEV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-15-6-8-16(9-7-15)22-20(24)18-14-17(10-11-19(18)21)27(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDKFRBCVSCIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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